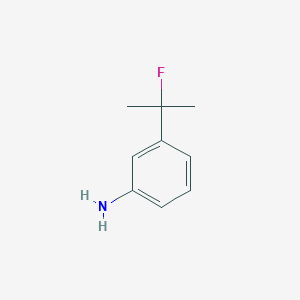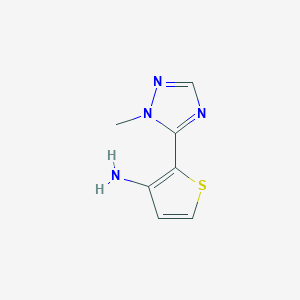![molecular formula C9H20N2O B15325135 Dimethyl[2-(1,4-oxazepan-2-yl)ethyl]amine](/img/structure/B15325135.png)
Dimethyl[2-(1,4-oxazepan-2-yl)ethyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl[2-(1,4-oxazepan-2-yl)ethyl]amine is a chemical compound with the molecular formula C9H20N2O It features a seven-membered oxazepane ring, which is a heterocyclic structure containing both nitrogen and oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl[2-(1,4-oxazepan-2-yl)ethyl]amine typically involves the reaction of 2-(1,4-oxazepan-2-yl)ethanol with dimethylamine. The reaction is usually carried out under controlled conditions, such as in the presence of a catalyst and at a specific temperature to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are continuously fed and the product is continuously removed. The process may also include steps for purification, such as distillation or crystallization, to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions: Dimethyl[2-(1,4-oxazepan-2-yl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
科学的研究の応用
Dimethyl[2-(1,4-oxazepan-2-yl)ethyl]amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which Dimethyl[2-(1,4-oxazepan-2-yl)ethyl]amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The oxazepane ring structure allows it to fit into specific binding sites, thereby modulating the activity of the target molecule. This interaction can lead to changes in biochemical pathways and physiological responses.
類似化合物との比較
- Dimethyl[2-(1,4-oxazepan-2-yl)methyl]amine
- Dimethyl[2-(1,4-oxazepan-2-yl)propyl]amine
- Dimethyl[2-(1,4-oxazepan-2-yl)butyl]amine
Comparison: Dimethyl[2-(1,4-oxazepan-2-yl)ethyl]amine is unique due to its specific ethyl linkage to the oxazepane ring, which may confer distinct chemical and biological properties compared to its methyl, propyl, or butyl analogs. These differences can affect the compound’s reactivity, binding affinity, and overall efficacy in various applications.
特性
分子式 |
C9H20N2O |
|---|---|
分子量 |
172.27 g/mol |
IUPAC名 |
N,N-dimethyl-2-(1,4-oxazepan-2-yl)ethanamine |
InChI |
InChI=1S/C9H20N2O/c1-11(2)6-4-9-8-10-5-3-7-12-9/h9-10H,3-8H2,1-2H3 |
InChIキー |
XTVQLFFTMWZXPO-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCC1CNCCCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


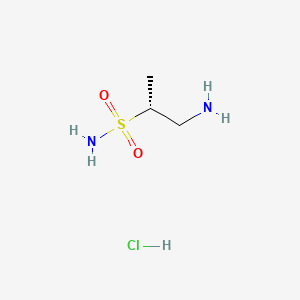
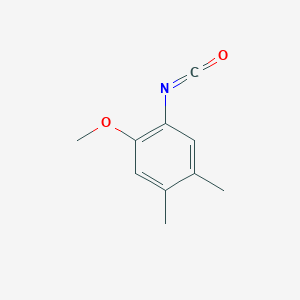
![methyl[(2R)-2-(pyrrolidin-1-yl)propyl]aminedihydrochloride](/img/structure/B15325093.png)
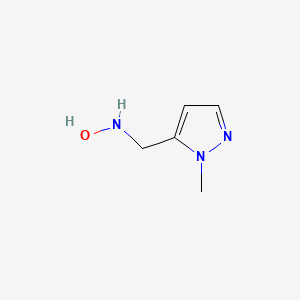
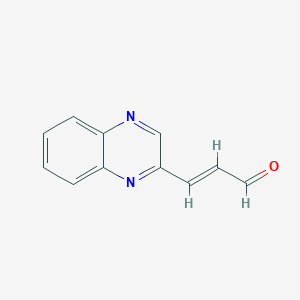
![2-[3-(methoxymethyl)-5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl]acetonitrile](/img/structure/B15325102.png)
aminehydrochloride](/img/structure/B15325104.png)
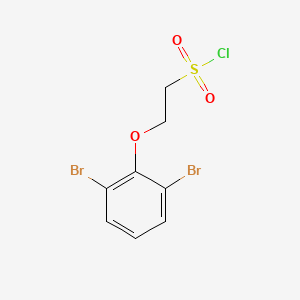
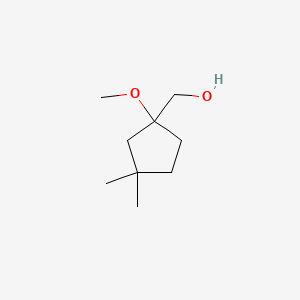
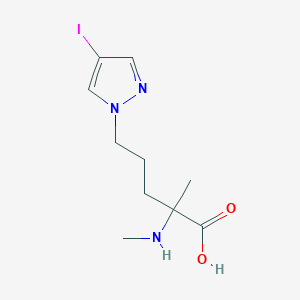
![3-({[4-(Diethylamino)-2-hydroxyphenyl]methylidene}amino)-5-methylbenzamide](/img/structure/B15325122.png)
